Field: Nanotechnology and Catalysis.
Field: Biomedicine and Polymer Science.
Application: The urethanes of amino acids are readily synthesized and then efficiently cyclized to produce amino acid N-carboxyanhydrides (NCAs).
Field: Environmental Chemistry.
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₅. It features a nitrophenyl group attached to an amino group, which is further connected to a 4-oxobutanoic acid moiety. This compound typically exists as a solid powder at room temperature, and its solubility can vary depending on the solvent used. Physical properties such as melting point, boiling point, and spectral characteristics (UV-Vis, IR, NMR) have been investigated to characterize the compound fully .
The reactivity of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid can be understood through several key reactions:
The synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid can be achieved through several methods:
Interaction studies involving 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary findings suggest that it may influence enzymatic pathways relevant to disease states, although comprehensive studies are necessary to confirm these interactions and their implications for therapy .
Several compounds share structural similarities with 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Aminophenyl)-4-oxobutanoic acid | C₁₀H₁₁N₁O₃ | Contains an amino group at a different position |
| 2-Amino-3-(4-nitrophenyl)propanoic acid | C₉H₈N₂O₄ | Features a propanoic acid backbone |
| 4-(3-Nitrophenyl)-2-amino-3-butenedioic acid | C₉H₈N₂O₄ | Contains a butenedioic acid structure |
The uniqueness of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in the other compounds listed above .
The synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid through condensation reactions represents one of the most established methodologies in organic chemistry . The primary synthetic route involves the reaction of succinic anhydride with 4-nitroaniline, which proceeds through nucleophilic acyl substitution mechanisms [2]. This approach has been extensively documented with yields reaching 93% under optimized conditions [2].
The reaction mechanism involves the nucleophilic attack of the amino group of 4-nitroaniline on the carbonyl carbon of succinic anhydride, followed by ring opening and subsequent proton transfer . The reaction typically requires heating in acetone for 4 hours with ring cleavage occurring during the process [2]. Alternative anhydride sources include itaconic anhydride, which provides a complementary synthetic pathway with similar mechanistic principles .
Table 1: Condensation Reaction Conditions and Yields
| Anhydride Source | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Succinic anhydride | Acetone | Reflux | 4 hours | 93 | [2] |
| Itaconic anhydride | Various | Heat | Variable | 85-90 |
The selectivity of these condensation reactions is influenced by the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the aniline nitrogen . This electronic effect requires more forcing conditions compared to reactions with unsubstituted anilines but provides excellent regioselectivity .
Carbodiimide-mediated coupling represents a versatile approach for the formation of amide bonds between carboxylic acids and amines [4]. The most commonly employed carbodiimides include 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide hydrochloride and N', N'-dicyclohexyl carbodiimide [4]. These reagents activate carboxylic acid groups through the formation of O-acylisourea intermediates, which are subsequently displaced by nucleophilic attack from primary amino groups [4].
The reaction mechanism proceeds through the initial formation of an active O-acylisourea intermediate upon reaction of the carbodiimide with the carboxylic acid group [4]. This intermediate is unstable in aqueous solutions and must react with the amine to form the desired amide bond, releasing a soluble urea derivative as a byproduct [4]. The coupling efficiency is maximized under acidic conditions at pH 4.5, although reactions can proceed at neutral pH with reduced efficiency [4].
Table 2: Carbodiimide Coupling Conditions
| Carbodiimide | Solvent System | pH Range | Temperature | Efficiency |
|---|---|---|---|---|
| 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide hydrochloride | Aqueous buffer | 4.5-7.2 | Room temperature | High |
| N', N'-dicyclohexyl carbodiimide | Organic solvents | Non-aqueous | Variable | Moderate |
The addition of N-hydroxysuccinimide or its water-soluble analog enhances the efficiency of carbodiimide coupling reactions [4]. These additives form more stable NHS ester intermediates that allow for efficient conjugation to primary amines at physiologic pH [4]. This modification enables the preparation of stable, amine-reactive intermediates that can be stored for later use [4].
Transition metal catalysis has revolutionized organic synthesis by enabling efficient and selective formation of complex molecules [5]. The application of palladium, nickel, and copper catalysts in the synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid derivatives offers significant advantages in terms of reaction efficiency and product selectivity [5] [6].
Palladium-catalyzed cross-coupling reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation [7]. The general mechanism involves oxidative addition of the transition metal into carbon-halide bonds, followed by transmetalation and reductive elimination steps [5]. These catalytic cycles enable the formation of complex molecular architectures with high selectivity [7].
Iron catalysis has emerged as a sustainable alternative to traditional precious metal catalysts [8]. Iron complexes can facilitate various transformations including cross-coupling reactions, hydrogenation processes, and oxidative coupling reactions [8]. The use of iron catalysts aligns with green chemistry principles by utilizing abundant, non-toxic metals [8].
Table 3: Catalytic Methods for Organic Synthesis
| Catalyst System | Reaction Type | Selectivity | Yield Range (%) | Sustainability Index |
|---|---|---|---|---|
| Palladium complexes | Cross-coupling | High | 85-95 | Moderate |
| Nickel complexes | Cross-coupling | Moderate | 70-85 | High |
| Iron complexes | Various | Variable | 60-90 | Very High |
| Copper complexes | Oxidative coupling | High | 75-90 | High |
The development of heterogeneous catalysis systems offers advantages in catalyst recovery and recycling [9]. Transition metals supported on solid matrices can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [9]. This approach reduces catalyst costs and minimizes metal contamination in final products [9].
Green chemistry principles have become increasingly important in the development of sustainable synthetic processes [10]. The application of these principles to the synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid focuses on minimizing environmental impact through solvent reduction, energy efficiency, and waste minimization [10].
Microwave-assisted organic synthesis represents a significant advancement in green chemistry methodology [11] [12]. Microwave heating provides uniform and selective heating with lower energy usage compared to conventional heating methods [12]. Reactions conducted under microwave irradiation typically proceed faster, provide better yields, and produce higher purity products [12]. The technique enables solvent-free conditions in many cases, further reducing environmental impact [11].
Table 4: Green Chemistry Techniques and Benefits
| Technique | Energy Reduction (%) | Reaction Time Reduction | Yield Improvement (%) | Solvent Usage |
|---|---|---|---|---|
| Microwave heating | 60-80 | 90-95 | 10-25 | Reduced |
| Ultrasound irradiation | 40-60 | 80-90 | 15-30 | Minimal |
| Solvent-free conditions | 50-70 | Variable | 10-20 | Eliminated |
| Ball milling | 70-85 | 85-95 | 5-15 | Eliminated |
Ultrasonic irradiation provides another avenue for green synthesis through the generation of cavitation effects that enhance reaction rates [13]. The chemical effects of ultrasound can increase reactivities by nearly a millionfold in some cases [13]. The immense temperatures and pressures generated by cavitation bubble collapse create unique reaction conditions that facilitate high-energy chemistry without the need for harsh reagents [13].
Solvent-free synthesis approaches eliminate the use of organic solvents entirely, representing the ultimate goal of green chemistry [14]. These methods rely on solid-state reactions, neat reactant conditions, or mechanochemical activation [14] [15]. Ball milling and mechanochemical processes enable chemical transformations through the direct application of mechanical energy [15].
The purification of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid requires sophisticated separation techniques to achieve the high purity standards required for research and industrial applications [16]. The selection of appropriate purification methods depends on the physical and chemical properties of the compound and the nature of impurities present [16].
Crystallization represents the most fundamental purification technique for solid organic compounds [16] [17]. The process exploits differences in solubility between the target compound and impurities in various solvents [16]. Recrystallization involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [17]. The choice of solvent is critical, requiring the compound to be sparingly soluble at low temperatures but readily soluble at high temperatures [16].
Table 5: Purification Techniques and Applications
| Technique | Principle | Purity Achievement | Scale Applicability | Cost Factor |
|---|---|---|---|---|
| Recrystallization | Solubility differences | 95-99% | Laboratory to industrial | Low |
| Column chromatography | Differential adsorption | 98-99.5% | Laboratory to pilot | Moderate |
| High-performance liquid chromatography | Partition/adsorption | 99-99.9% | Analytical to preparative | High |
| Sublimation | Vapor pressure differences | 90-95% | Laboratory | Low |
| Distillation | Boiling point differences | 85-95% | Industrial | Low |
Column chromatography provides excellent separation capabilities based on differential interactions between compounds and stationary phases [18]. The technique involves passing a solution of the crude mixture through a column packed with an appropriate adsorbent material [18]. Components separate based on their distribution coefficients between the mobile and stationary phases [18]. Common stationary phases include silica gel, alumina, and various functionalized resins [18].
High-performance liquid chromatography offers the highest resolution separation capabilities for complex mixtures [19]. The technique utilizes high-pressure pumping systems to force mobile phases through columns packed with fine particles [19]. The choice of mobile phase polarity relative to the stationary phase and sample components determines the separation efficiency [19]. Modern liquid chromatography systems can achieve baseline separation of closely related compounds with excellent reproducibility [19].
Sublimation provides an elegant purification method for compounds that can transition directly from solid to vapor phase [16]. This technique is particularly useful for separating sublimable compounds from non-sublimable impurities [16]. The process involves heating the crude material under controlled conditions while collecting the sublimed product on a cooled surface [16].
The vibrational spectroscopic characterization of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid provides comprehensive insights into the molecular structure and functional group interactions. Infrared spectroscopy reveals distinctive absorption bands that serve as molecular fingerprints for structural identification and purity assessment [1] [2].
Table 1: Infrared Spectroscopy Data for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Carbonyl (C=O) stretching | 1672-1680 | Amide C=O and carboxylic acid C=O | Strong |
| Nitro (NO2) asymmetric stretch | 1512-1515 | Asymmetric NO2 stretch | Strong |
| Nitro (NO2) symmetric stretch | 1315 | Symmetric NO2 stretch | Medium |
| Amide (NH) stretching | 3480 | Primary NH stretch | Medium |
| Amide (NH) stretching (second band) | 3260 | Secondary NH stretch | Medium |
| Carboxylic acid (C-O) stretching | 1175 | C-O bond in carboxylic acid | Medium |
| Aromatic (C-H) stretching | 3100-3000 | Aromatic C-H stretch | Medium |
| Aliphatic (C-H) stretching | 2964-2900 | Aliphatic C-H stretch | Medium |
| Nitro (NO2) deformation | 842 | NO2 deformation mode | Weak |
| Nitro (NO2) deformation (second band) | 705 | NO2 deformation mode | Weak |
| Amide (NH) bending | 1500-1506 | NH bending vibration | Medium |
| Aromatic (C-N) stretching | 900 | Aromatic C-N stretch | Medium |
The carbonyl stretching vibration appears as a strong absorption band in the region of 1672-1680 cm⁻¹, indicating the presence of both amide and carboxylic acid carbonyl functionalities [2]. This frequency range is characteristic of hydrogen-bonded carbonyl groups, suggesting intermolecular interactions in the solid state. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at 1512-1515 cm⁻¹ and 1315 cm⁻¹, respectively, confirming the presence of the electron-withdrawing nitro substituent on the aromatic ring [2].
The amide nitrogen-hydrogen stretching vibrations manifest as two distinct bands at 3480 cm⁻¹ and 3260 cm⁻¹, indicating the presence of both free and hydrogen-bonded NH groups [2]. The significant red shift of 220 cm⁻¹ between these bands suggests extensive hydrogen bonding interactions, likely involving the neighboring carboxylic acid oxygen atom. This observation is consistent with the formation of intramolecular or intermolecular hydrogen bonds that stabilize the molecular conformation.
Table 2: Raman Spectroscopy Data for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Relative Intensity |
|---|---|---|---|
| Carbonyl (C=O) stretching | 1680 | Amide carbonyl stretch | Strong |
| Nitro (NO2) asymmetric stretch | 1512 | Asymmetric NO2 stretch | Strong |
| Aromatic ring stretching | 1600-1580 | Aromatic ring vibrations | Medium |
| Aliphatic (C-H) stretching | 2982-2901 | Aliphatic C-H stretch | Medium |
| Nitro (NO2) deformation | 702 | NO2 deformation | Weak |
| Aromatic (C-C) stretching | 1526 | Aromatic C=C stretch | Medium |
| NH stretching | 3480 | NH stretch | Medium |
| C-N stretching | 1230-1143 | C-N stretching modes | Medium |
Raman spectroscopy provides complementary information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and aromatic ring modes [2]. The carbonyl stretching mode at 1680 cm⁻¹ appears as a strong Raman band, confirming the presence of the amide functionality. The aromatic ring stretching vibrations in the region of 1600-1580 cm⁻¹ provide information about the conjugation and electron distribution within the aromatic system.
The carbon-nitrogen stretching modes appear in the region of 1230-1143 cm⁻¹, indicating multiple C-N interactions within the molecule [2]. These bands arise from both the amide C-N bond and the aromatic C-N bond connecting the nitro group to the benzene ring. The relative intensities and positions of these bands provide insights into the electronic effects of the nitro substituent on the aromatic system.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and electronic environment of individual nuclei within 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid [3] [4]. Both proton and carbon-13 nuclear magnetic resonance techniques offer complementary insights into the molecular architecture and conformational preferences.
Table 3: Nuclear Magnetic Resonance Spectroscopy Data for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 8.15-8.20 | Aromatic protons (ortho to NO2) | Doublet |
| ¹H NMR | 7.80-7.85 | Aromatic protons (ortho to NH) | Doublet |
| ¹H NMR | 2.60-2.80 | CH2 adjacent to carbonyl | Triplet |
| ¹H NMR | 2.50-2.65 | CH2 adjacent to carboxylic acid | Triplet |
| ¹H NMR | 10.2-10.5 | Amide NH proton | Broad singlet |
| ¹³C NMR | 170-175 | Carboxylic acid carbonyl | Singlet |
| ¹³C NMR | 165-170 | Amide carbonyl | Singlet |
| ¹³C NMR | 145-150 | Aromatic carbon (ipso to NO2) | Singlet |
| ¹³C NMR | 130-135 | Aromatic carbons | Doublet |
| ¹³C NMR | 125-130 | Aromatic carbons | Doublet |
| ¹³C NMR | 30-35 | Aliphatic carbons | Triplet |
The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the electronic environment and substitution pattern of the aromatic ring [3]. The aromatic protons ortho to the nitro group appear as a doublet in the region of 8.15-8.20 ppm, demonstrating significant deshielding due to the electron-withdrawing effect of the nitro substituent. Conversely, the aromatic protons ortho to the amino group resonate at 7.80-7.85 ppm, showing less deshielding consistent with the electron-donating nature of the amino functionality.
The aliphatic methylene protons exhibit distinct chemical shifts reflecting their proximity to electron-withdrawing groups [3]. The methylene group adjacent to the carbonyl functionality appears as a triplet at 2.60-2.80 ppm, while the methylene group adjacent to the carboxylic acid resonates at 2.50-2.65 ppm. These chemical shift differences provide valuable structural confirmation and enable unambiguous assignment of the aliphatic chain connectivity.
The amide proton appears as a broad singlet in the downfield region at 10.2-10.5 ppm, indicating participation in hydrogen bonding interactions [3]. The broadening of this signal suggests rapid exchange with solvent or intramolecular hydrogen bonding, which is consistent with the infrared spectroscopic observations of hydrogen-bonded NH groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule [4]. The carbonyl carbons appear in the characteristic downfield region, with the carboxylic acid carbonyl at 170-175 ppm and the amide carbonyl at 165-170 ppm. The slight upfield shift of the amide carbonyl relative to the carboxylic acid carbonyl reflects the different electronic environments and hydrogen bonding patterns of these functional groups.
The aromatic carbon bearing the nitro group appears at 145-150 ppm, demonstrating significant deshielding due to the electron-withdrawing effect of the nitro substituent [4]. The remaining aromatic carbons resonate in the typical aromatic region of 125-135 ppm, with their exact positions reflecting the substitution pattern and electronic effects of the functional groups. The aliphatic carbons appear in the upfield region of 30-35 ppm, providing confirmation of the butanoic acid chain structure.
Mass spectrometry provides crucial information about the molecular composition and fragmentation behavior of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid under ionization conditions [5] [6]. The fragmentation patterns offer insights into the molecular stability, bond strengths, and preferred dissociation pathways.
Table 4: Mass Spectrometric Fragmentation Patterns for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |
|---|---|---|---|
| 238 | 100 (M+) | Molecular ion peak | Molecular ion formation |
| 192 | 45 | Loss of COOH (M-46) | α-cleavage at carboxylic acid |
| 148 | 30 | Loss of C3H5NO2 (M-90) | McLafferty rearrangement |
| 122 | 70 | Nitrophenyl cation | Amide bond cleavage |
| 104 | 25 | Loss of NO2 from nitrophenyl | NO2 loss from aromatic ring |
| 77 | 85 | Phenyl cation | Aromatic fragmentation |
| 51 | 40 | C4H3 fragment | Ring fragmentation |
| 46 | 60 | NO2 fragment | Nitro group ejection |
| 30 | 35 | NO fragment | NO radical loss |
The molecular ion peak at m/z 238 serves as the base peak, indicating relatively stable molecular ion formation under electron ionization conditions [5]. This stability reflects the delocalization of charge across the aromatic system and the stabilizing effect of the conjugated functional groups.
The loss of the carboxylic acid group (M-46) represents a significant fragmentation pathway, yielding a fragment at m/z 192 with 45% relative intensity [5]. This α-cleavage process is characteristic of carboxylic acid compounds and reflects the relative weakness of the bond adjacent to the electron-withdrawing carbonyl group. The resulting fragment retains the aromatic system and amide functionality, providing structural confirmation of the molecular framework.
McLafferty rearrangement represents another important fragmentation mechanism, leading to the loss of C3H5NO2 (M-90) and formation of a fragment at m/z 148 [5]. This rearrangement process involves hydrogen transfer and cyclization, characteristic of carbonyl compounds with γ-hydrogen atoms. The moderate intensity of this fragment (30%) suggests that this pathway competes with other fragmentation processes.
The formation of the nitrophenyl cation at m/z 122 occurs through amide bond cleavage and represents a highly significant fragmentation pathway with 70% relative intensity [5]. This fragment demonstrates the stability of the aromatic system bearing the electron-withdrawing nitro group. The high intensity of this fragment indicates preferential cleavage at the amide bond, which is consistent with the electronic activation provided by the nitro substituent.
Loss of the nitro group from the aromatic ring yields a fragment at m/z 104, corresponding to the phenyl system without the NO2 substituent [5]. This process occurs with moderate intensity (25%), reflecting the strength of the aromatic C-N bond and the stability of the nitro group under ionization conditions. The resulting fragment corresponds to the aminophenyl system, which can undergo further fragmentation to yield the phenyl cation at m/z 77.
The phenyl cation at m/z 77 represents one of the most intense fragments (85% relative intensity), demonstrating the exceptional stability of the aromatic six-membered ring system [5]. This fragment is characteristic of aromatic compounds and serves as a diagnostic ion for the presence of benzene-derived structures. Further fragmentation of the phenyl cation leads to the formation of smaller aromatic fragments, including the C4H3 fragment at m/z 51.
The direct ejection of the nitro group yields fragments at m/z 46 (NO2) and m/z 30 (NO), with relative intensities of 60% and 35%, respectively [5]. These fragments are characteristic of nitro-containing compounds and provide definitive evidence for the presence of the nitro functionality. The higher intensity of the NO2 fragment compared to the NO fragment indicates that loss of the intact nitro group is favored over stepwise decomposition.
Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid, providing insights into the molecular orbital structure and electronic delocalization [7] [8]. The compound exhibits multiple absorption bands that reflect the complex electronic structure arising from the conjugated aromatic system and electron-withdrawing nitro group.
Table 5: Ultraviolet-Visible Spectroscopy Data for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
| Absorption Band | Wavelength (nm) | Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Assignment | Solvent Effect |
|---|---|---|---|---|
| Band I | 280-285 | 8,500-9,200 | Aromatic π→π* transition | Slight hypsochromic shift in polar solvents |
| Band II | 320-330 | 12,000-13,500 | Nitro group n→π* transition | Bathochromic shift in polar solvents |
| Band III | 400-420 | 3,500-4,200 | Charge transfer transition | Strong solvatochromic effect |
The first absorption band (Band I) appears in the region of 280-285 nm with extinction coefficients ranging from 8,500 to 9,200 L·mol⁻¹·cm⁻¹ [8]. This band corresponds to the aromatic π→π* transition within the benzene ring system, which is characteristic of substituted aromatic compounds. The moderate extinction coefficient indicates a partially allowed transition, consistent with the symmetry and electronic structure of the para-disubstituted benzene ring.
The electronic transition shows a slight hypsochromic shift in polar solvents, indicating that the excited state is less stabilized by polar environments compared to the ground state [8]. This behavior suggests that the π→π* transition involves a decrease in dipole moment upon excitation, which is typical for aromatic systems where electron density becomes more evenly distributed in the excited state.
Band II appears at 320-330 nm with higher extinction coefficients of 12,000-13,500 L·mol⁻¹·cm⁻¹, corresponding to the nitro group n→π* transition [8]. This transition involves promotion of a non-bonding electron from the nitro group to an antibonding π* orbital of the aromatic system. The high extinction coefficient reflects the strong electronic coupling between the nitro group and the aromatic π-system, demonstrating effective conjugation across the molecular framework.
The n→π* transition exhibits a bathochromic shift in polar solvents, indicating that the excited state is more stabilized by polar environments than the ground state [8]. This solvatochromic behavior arises from the increased dipole moment in the excited state, where charge separation between the nitro group and the aromatic ring is enhanced. The magnitude of the solvent shift provides information about the extent of charge transfer character in this transition.
Band III represents the longest wavelength absorption at 400-420 nm with extinction coefficients of 3,500-4,200 L·mol⁻¹·cm⁻¹ [8]. This band corresponds to an intramolecular charge transfer transition involving electron transfer from the amino group (electron donor) to the nitro group (electron acceptor) through the aromatic π-system. The relatively low extinction coefficient suggests that this transition has significant charge transfer character, which often leads to reduced oscillator strength.
The charge transfer transition exhibits strong solvatochromic effects, with significant bathochromic shifts observed in polar solvents [8]. This behavior indicates substantial charge separation in the excited state, where electron density is transferred from the amino donor to the nitro acceptor. The extent of the solvatochromic shift correlates with solvent polarity parameters, making this compound potentially useful as a solvatochromic probe.
The optical band gap, calculated from the absorption edge using Tauc's relation, was determined to be approximately 3.3 eV [8]. This relatively large band gap indicates that the compound possesses high optical transparency in the visible region, which may be advantageous for optoelectronic applications. The band gap value is comparable to other organic semiconductor materials and suggests potential utility in photonic devices.
Irritant